1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid
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Overview
Description
1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid is a compound of significant interest in the fields of chemistry and biology. This compound features a cyclopropane ring, which is known for its high strain and reactivity, making it a valuable building block in synthetic chemistry. The presence of both an ethoxycarbonyl group and an amino group further enhances its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid can be synthesized through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptidomimetics.
Biology: Investigated for its role in plant growth regulation and as a precursor to bioactive compounds.
Medicine: Explored for its potential in drug design, particularly in the development of antiviral agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate pathways related to amino acid metabolism and signal transduction.
Comparison with Similar Compounds
1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid can be compared with other cyclopropane-containing amino acids:
1-Aminocyclopropane-1-carboxylic Acid: A precursor to the plant hormone ethylene.
Coronamic Acid: Known for its role in plant metabolism.
Norcoronamic Acid: Used in the design of peptidomimetics.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
CAS No. |
85452-34-2 |
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Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-(ethoxycarbonylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-2-12-6(11)8-7(3-4-7)5(9)10/h2-4H2,1H3,(H,8,11)(H,9,10) |
InChI Key |
WMGBYCIYJYORNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(CC1)C(=O)O |
Origin of Product |
United States |
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